molecular formula C27H21N5O3S B2665378 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 340818-10-2

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B2665378
CAS No.: 340818-10-2
M. Wt: 495.56
InChI Key: SQXYWOYSDBYNHN-UHFFFAOYSA-N
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Description

The compound ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a polyfunctionalized 4H-pyran derivative characterized by:

  • A pyran core substituted with amino, cyano, and carboxylate ester groups.
  • A pyridin-3-yl group at position 4 of the pyran ring.
  • A [(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl side chain at position 2.

While direct biological data for this compound is unavailable in the provided evidence, structurally related analogs exhibit diverse applications, including calcium channel blockade (tracheal relaxation) and roles as organic intermediates in multicomponent reactions .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S/c1-2-34-27(33)24-22(35-25(30)20(14-29)23(24)19-9-6-12-31-15-19)16-36-26-18(13-28)10-11-21(32-26)17-7-4-3-5-8-17/h3-12,15,23H,2,16,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXYWOYSDBYNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex pyran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties.

Chemical Structure

The compound features a pyran ring with various substituents, including an amino group, cyano groups, and a carboxylate moiety. The structural formula can be represented as:

C20H18N4O2SC_{20}H_{18}N_4O_2S

This structure is critical for its biological activity as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of ethyl 6-amino-5-cyano derivatives typically involves multi-component reactions, often employing malononitrile and various aldehydes under basic conditions. The reaction pathway includes the formation of the pyran ring through cyclization processes facilitated by nucleophilic attacks.

Antimicrobial Activity

Research indicates that pyran derivatives exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano derivatives have been tested against various bacterial strains and fungi. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

MicroorganismActivity Level (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

Antitumor Activity

The compound has also displayed promising antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these assays indicate significant cytotoxic effects at micromolar concentrations .

Cancer Cell LineIC50 (μM)
MDA-MB-23127.6
A549 (Lung Cancer)30.1

The proposed mechanisms for the biological activity of ethyl 6-amino-5-cyano derivatives include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial action is likely due to disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several studies have focused on the pharmacological evaluation of related pyran derivatives:

  • Antitumor Efficacy : A study conducted by Elmongy et al. (2022) synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells, revealing a range of inhibitory activities from 43% to 87% at specific concentrations .
  • Antimicrobial Assessment : Research by Bloxham et al. (1994) highlighted the antibacterial properties of pyran derivatives, establishing a correlation between structure and activity through systematic testing against various pathogens .

Scientific Research Applications

Structure and Characteristics

The compound features a pyran ring structure with amino, cyano, and sulfanyl functional groups, contributing to its reactivity and biological properties. The synthesis typically involves multi-component reactions, where malononitrile is reacted with aldehydes and ethyl acetoacetate in the presence of bases like piperidine .

Synthetic Routes

The synthesis can be achieved through the following methods:

  • One-Pot Condensation : Involves a reaction between aldehydes, malononitrile, and ethyl acetoacetate.
  • Multicomponent Reactions (MCRs) : These are favored for their efficiency in producing diverse derivatives .
Method Reagents Conditions
One-Pot CondensationAldehydes, Malononitrile, Ethyl AcetoacetateEthanol, Reflux
Multicomponent ReactionsBenzoylacetone, MalononitrileCatalysts like L-proline

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) values range from 2.50 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Potential

In vitro studies have demonstrated the compound's anticancer activity against several cell lines:

  • A549 (Lung Cancer) : IC50 of 0.0517 μM.
  • HeLa (Cervical Cancer) : Notable cytotoxic effects observed.
  • HepG-2 (Liver Cancer) : Effective in inducing apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results indicated that derivatives with electron-withdrawing groups showed higher cytotoxicity compared to those with electron-donating groups.

Cell Line IC50 Value (μM) Mechanism of Action
A5490.0517Apoptosis induction
HeLaVariesCell cycle arrest
HepG-2VariesInduction of apoptosis

Organic Synthesis

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the development of new materials and pharmaceuticals due to its unique structural properties and reactivity .

Material Science

The compound's derivatives are explored for their potential use in creating novel materials with specific electronic or optical properties. Its ability to form hydrogen bonds enhances its application in polymer chemistry and material science .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name (CAS No.) Substituents at Key Positions Molecular Weight Key Properties/Applications References
Target Compound - Position 4 : Pyridin-3-yl
- Position 2 : [(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl
Not Provided Hypothesized applications based on analogs: potential bioactivity (e.g., calcium channel modulation) N/A
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (445385-25-1) - Position 4 : 4-Ethylphenyl
- Position 2 : [(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl
446.53 Used as an organic intermediate; crystallized for structural studies .
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (332177-02-3) - Position 4 : 3-Fluorophenyl
- Position 2 : Methyl
314.32 Fluorine substitution may enhance lipophilicity and bioavailability; potential pharmacological applications .
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate - Position 4 : Isopropyl
- Position 2 : Methyl
279.33 Exhibits hydrogen bonding (N–H⋯O/N) in crystal packing; synthesized via base-catalyzed condensation .
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (41799-80-8) - Position 4 : 2-Chlorophenyl
- Position 2 : Phenyl
385.83 Chlorine substituent may influence electronic properties; used in medicinal chemistry screening .

Key Observations :

  • Position 4 Modifications : Pyridin-3-yl (target) vs. aryl/alkyl groups (analogs). Aromatic substituents (e.g., 4-ethylphenyl, 3-fluorophenyl) enhance π-π stacking in crystal structures, while alkyl groups (e.g., isopropyl) reduce polarity .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Analogs like ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate form hydrogen-bonded chains (N–H⋯O/N), stabilizing the lattice .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent reactions (MCRs), as demonstrated for structurally related pyran derivatives. For example, rapid four-component reactions in water using ethyl acetoacetate, aldehydes, malononitrile, and thiols have been reported to yield similar pyran-3-carboxylates . Key optimization parameters include:

  • Solvent selection : Water or ethanol for eco-friendly synthesis.
  • Catalyst use : Piperidine or ammonium acetate to accelerate cyclization.
  • Temperature control : Reflux conditions (80–100°C) to improve yields (typically 70–85%).
  • Purification : Column chromatography with ethyl acetate/hexane gradients for isolating crystalline products.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray diffraction (XRD) : Resolve bond lengths, angles, and torsion angles (e.g., C–S bond length ~1.81 Å, pyran ring puckering parameters) to confirm stereochemistry .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify substituent environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, cyano groups via 13C^{13}C signals ~115 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 497.12).

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) with UV-Vis spectroscopy.
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 72 hours.

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